molecular formula C16H16N2O5 B14140690 5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid CAS No. 511237-68-6

5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

Cat. No.: B14140690
CAS No.: 511237-68-6
M. Wt: 316.31 g/mol
InChI Key: LEMFGUMTQLTDBL-UHFFFAOYSA-N
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Description

5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is a complex organic compound that features a unique structure combining furan rings and a dihydropyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-aminomethyl furan with levulinic acid in the presence of an acid catalyst to form the bisfuran diamine monomer . This intermediate is then subjected to further reactions to introduce the dihydropyrazole and oxopentanoic acid functionalities.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The dihydropyrazole moiety can be reduced to pyrazoline.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions at the furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of furanones and carboxylic acids.

    Reduction: Formation of pyrazoline derivatives.

    Substitution: Formation of halogenated furans and substituted pyrazoles.

Mechanism of Action

The mechanism of action of 5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid is unique due to its combination of furan rings and dihydropyrazole moiety, which imparts distinct chemical reactivity and potential biological activity. Its structural complexity allows for diverse applications in various fields of research and industry.

Properties

CAS No.

511237-68-6

Molecular Formula

C16H16N2O5

Molecular Weight

316.31 g/mol

IUPAC Name

5-[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-5-oxopentanoic acid

InChI

InChI=1S/C16H16N2O5/c19-15(6-1-7-16(20)21)18-12(14-5-3-9-23-14)10-11(17-18)13-4-2-8-22-13/h2-5,8-9,12H,1,6-7,10H2,(H,20,21)

InChI Key

LEMFGUMTQLTDBL-UHFFFAOYSA-N

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)CCCC(=O)O)C3=CC=CO3

solubility

27.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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